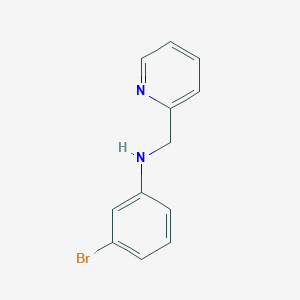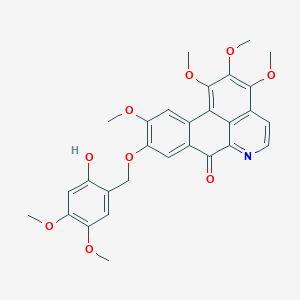
Oxoborinic acid hydrate lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boric acid (HBO2), lead(2+) salt, monohydrate (8CI,9CI) is a chemical compound with the molecular formula BHO2·H2O·Pb. It is also known as lead(II) metaborate monohydrate. This compound is a combination of boric acid and lead, forming a salt that includes one molecule of water. It is primarily used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boric acid (HBO2), lead(2+) salt, monohydrate typically involves the reaction of boric acid with lead(II) oxide or lead(II) acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired monohydrate salt. The general reaction can be represented as: [ \text{Boric acid} + \text{Lead(II) oxide} \rightarrow \text{Boric acid (HBO2), lead(2+) salt, monohydrate} ]
Industrial Production Methods
In industrial settings, the production of boric acid (HBO2), lead(2+) salt, monohydrate involves large-scale reactions using high-purity reagents. The process includes the dissolution of boric acid and lead(II) oxide in water, followed by crystallization and purification steps to obtain the monohydrate form. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boric acid (HBO2), lead(2+) salt, monohydrate undergoes various chemical reactions, including:
Oxidation: The lead component can undergo oxidation reactions, forming lead(IV) compounds.
Reduction: The compound can be reduced to form lead(0) or other lower oxidation state lead compounds.
Substitution: The boric acid component can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Lead(IV) oxide and other lead(IV) compounds.
Reduction: Metallic lead and lead(II) compounds.
Substitution: Various borate esters and derivatives.
Applications De Recherche Scientifique
Boric acid (HBO2), lead(2+) salt, monohydrate has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in medical treatments, particularly in areas where lead compounds are relevant.
Mécanisme D'action
The mechanism of action of boric acid (HBO2), lead(2+) salt, monohydrate involves its interaction with various molecular targets. The lead component can interact with enzymes and proteins, potentially inhibiting their function. The boric acid component can form complexes with other molecules, affecting their stability and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) acetate: Another lead(II) compound with different chemical properties and applications.
Boric acid: The parent compound of boric acid (HBO2), lead(2+) salt, monohydrate, used in various industrial and research applications.
Lead(II) oxide: A common lead compound used in the synthesis of boric acid (HBO2), lead(2+) salt, monohydrate.
Uniqueness
Boric acid (HBO2), lead(2+) salt, monohydrate is unique due to its combination of boric acid and lead, resulting in distinct chemical properties and reactivity. Its monohydrate form also provides specific advantages in terms of stability and solubility compared to other lead and boric acid compounds .
Propriétés
Formule moléculaire |
BH3O3Pb |
|---|---|
Poids moléculaire |
269 g/mol |
InChI |
InChI=1S/BHO2.H2O.Pb/c2-1-3;;/h2H;1H2; |
Clé InChI |
VIMKPVGKIMHGJX-UHFFFAOYSA-N |
SMILES canonique |
B(=O)O.O.[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)




